5-(4-Ethylphenyl)cyclohexane-1,3-dione

説明

Chemical Identity and Nomenclature

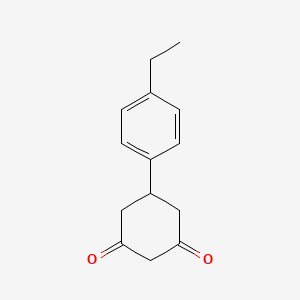

This compound is an organic compound characterized by its distinctive molecular structure and systematic nomenclature. The compound possesses the molecular formula C₁₄H₁₆O₂ and exhibits a molecular weight of 216.28 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1255147-00-2, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic structural designation according to established nomenclature conventions.

The molecular structure comprises a six-membered cyclohexane ring bearing two ketone functional groups positioned at the 1 and 3 carbons, creating the characteristic 1,3-diketone arrangement. The fifth carbon of the cyclohexane ring carries a 4-ethylphenyl substituent, which distinguishes this compound from other cyclohexane-1,3-dione derivatives. The compound's International Chemical Identifier string is InChI=1S/C14H16O2/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-6,12H,2,7-9H2,1H3, providing a unique computational representation of its molecular structure. The simplified molecular input line entry system representation is CCc1ccc(cc1)C1CC(=O)CC(=O)C1, offering an alternative structural notation system widely used in chemical informatics.

Historical Development of Cyclohexane-1,3-dione Derivatives

The development of cyclohexane-1,3-dione derivatives represents a significant chapter in the evolution of heterocyclic chemistry and medicinal chemistry research. The parent compound, 1,3-cyclohexanedione, was first recognized for its unique chemical properties and potential applications in the mid-twentieth century, leading to extensive research into its derivatives and synthetic applications. The compound exists predominantly in its enol tautomeric form, a characteristic that has been fundamental to understanding its reactivity and biological activity patterns. This tautomeric behavior, combined with the presence of active methylene groups, has made cyclohexane-1,3-dione and its derivatives valuable building blocks in organic synthesis.

Historical research has demonstrated that cyclohexane-1,3-dione derivatives serve as versatile reagents for the synthesis of various heterocyclic compounds and natural products. The development of synthetic methodologies for these compounds has evolved significantly over the decades, with researchers discovering multiple synthetic routes including Michael-Claisen condensation reactions, acylation procedures, and cyclization processes. Early investigations into the chemistry of 1,3-cyclohexanedione revealed its potential as a precursor for triketone herbicides, leading to the development of commercially important agrochemicals such as cycloxydim, clethodim, tralkoxydim, butroxydim, sethoxydim, profoxydim, and mesotrione. These discoveries established the foundation for further research into substituted cyclohexane-1,3-dione derivatives.

The synthesis of specific derivatives like this compound emerged from systematic studies aimed at understanding structure-activity relationships within this chemical class. Researchers have developed various synthetic approaches to access these compounds, including condensation reactions of 4-ethylbenzaldehyde with cyclohexane-1,3-dione under specific reaction conditions. The evolution of synthetic methodologies has enabled the preparation of diverse cyclohexane-1,3-dione derivatives with varying substituents, allowing for comprehensive structure-activity relationship studies that have informed contemporary medicinal chemistry research.

Significance in Organic Chemistry and Agrochemical Research

The significance of this compound in organic chemistry stems from its dual nature as both a synthetic intermediate and a biologically active compound. In synthetic organic chemistry, cyclohexane-1,3-dione derivatives serve as key building blocks for the construction of complex molecular architectures, particularly six-membered oxygen heterocycles. The compound's diketone functionality and phenyl substituent provide multiple sites for chemical modification, enabling the synthesis of diverse molecular libraries for drug discovery applications. Research has demonstrated that these compounds can undergo various chemical transformations including oxidation, reduction, and nucleophilic substitution reactions, making them valuable synthetic intermediates.

Recent investigations have revealed the significant potential of cyclohexane-1,3-dione derivatives in medicinal chemistry, particularly as anticancer agents. Studies have shown that small molecules derived from cyclohexane-1,3-dione exhibit cytotoxic effects against multiple cancer cell lines, including non-small cell lung cancer cell lines H460 and A549, human colorectal cancer cell line HT29, gastric carcinoma cell line MKN-45, malignant glioma cell line U87MG, and hepatocellular carcinoma cell line SMMC-7721. These findings have positioned this compound and related compounds as promising candidates for targeted cancer therapy development. The structure-activity relationship studies have revealed strong correlations between molecular structure and biological activity, providing valuable insights for rational drug design approaches.

In agrochemical research, cyclohexane-1,3-dione derivatives have demonstrated significant importance as herbicidal agents. The development of triketone herbicides based on cyclohexane-1,3-dione scaffolds has led to the creation of environmentally benign herbicides that target specific enzymatic pathways in weeds. Research has shown that novel cyclohexane-1,3-dione derivatives exhibit herbicidal activity comparable to established commercial herbicides like glyphosate, while maintaining selectivity that minimizes damage to crop plants. The synthesis of new triketone compounds continues to be an active area of research, with scientists developing simplified synthetic procedures that avoid the use of hazardous reagents while maintaining high yields and product purity.

特性

IUPAC Name |

5-(4-ethylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYXYUUAKSBXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283086 | |

| Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-00-2 | |

| Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Reaction Scheme:

- Reactants: 4-ethylbenzaldehyde + cyclohexane-1,3-dione (or sodium acetoacetate)

- Catalyst/Base: Sodium hydroxide or tertiary amines (e.g., triethylamine)

- Solvent: Ethanol, methanol, or aqueous-organic mixtures

- Conditions: Mild heating (20–65°C), pH 8–10, reaction time 2–8 hours

This approach is supported by bench-scale syntheses and industrial adaptations that optimize yield and purity through controlled pH, temperature, and solvent choice.

Detailed Two-Step Process for α,β-Unsaturated Ketone Intermediate

A patented and well-documented method involves a two-step process:

Step 1: Formation of 4-Substituted-4-hydroxyalkan-2-one Intermediate

- Procedure: React 4-ethylbenzaldehyde with an alkali metal salt of acetoacetic acid (e.g., sodium acetoacetate) in aqueous solution.

- Catalyst: Catalytic amounts of tertiary amines such as triethylamine or N-methylpiperidine.

- Solvent: Methanol or ethanol mixed with water.

- Conditions: Temperature 20–65°C (preferably 50–55°C), pH 8.2–8.6, reaction time 2–4 hours.

- Molar Ratios: 1 to 1.3 equivalents of acetoacetate salt per mole of aldehyde; 0.03 to 0.05 moles of tertiary amine per mole of aldehyde.

Step 2: Dehydration to α,β-Unsaturated Ketone

- Catalyst: Dehydration catalysts such as oxalic acid, malonic acid, or substituted acetic acids.

- Solvent: Often conducted neat or in aromatic solvents like toluene or xylene.

- Conditions: Temperature 80–150°C, reaction time 1–1.5 hours.

- Catalyst Loading: 0.04 to 0.08 mole equivalents per mole of intermediate.

The dehydration step removes water to form the conjugated enone system, which is essential for subsequent cyclization to the 1,3-cyclohexanedione framework.

Cyclization and Further Functionalization

Following the formation of the α,β-unsaturated ketone, cyclization occurs to yield the substituted cyclohexane-1,3-dione. This step may involve:

- Reaction with substituted acetate esters (e.g., dimethyl malonate) in the presence of alkali metal alkoxides (e.g., sodium methoxide).

- Base hydrolysis and decarboxylation to remove ester groups if necessary.

- Typical Conditions: 20–40°C for 3–10 hours, pH 12–14 for hydrolysis, and mild acidification for decarboxylation.

This multi-step sequence allows for the introduction of various substituents at the 4- and 5-positions of the cyclohexanedione ring, including the 4-ethylphenyl group in the target compound.

Industrial Scale and Process Optimization

Industrial synthesis of this compound often employs:

- Continuous flow reactors for improved heat and mass transfer.

- Automated control of pH and temperature to maximize yield (>90%) and purity.

- Use of aqueous-organic biphasic systems to facilitate product isolation.

- Optimization of catalyst loading and solvent choice to minimize byproducts and reaction times.

These optimizations are derived from scale-up studies and patent literature emphasizing process efficiency and environmental considerations.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (hours) | Catalyst/Notes | Yield (%) |

|---|---|---|---|---|---|---|

| Aldol Condensation | 4-Ethylbenzaldehyde + sodium acetoacetate | 20–65 (opt 50–55) | 8.2–8.6 | 2–4 | Tertiary amine (triethylamine) | High (~90) |

| Dehydration | Intermediate + oxalic acid | 80–150 | N/A | 1–1.5 | Oxalic acid catalyst | High (~90) |

| Cyclization & Esterification | α,β-unsaturated ketone + dimethyl malonate | 20–40 | 12–14 | 3–10 | Sodium methoxide base | High |

| Hydrolysis & Decarboxylation | Esterified product + NaOH / acid | 20–100 | 4–14 | 1–4 | Acid/base treatment | High |

化学反応の分析

5-(4-Ethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

5-(4-Ethylphenyl)cyclohexane-1,3-dione has various scientific research applications, including:

作用機序

The mechanism of action of 5-(4-Ethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

| Compound | Substituent | Yield (%) | Key Spectral Data (IR C=O cm⁻¹) | Lipophilicity (Inferred) |

|---|---|---|---|---|

| 5c (4-bromophenyl) | 4-Bromo | 84 | 1703.14, 1598.99 | Moderate |

| 5d (2-bromophenyl) | 2-Bromo | 78 | 1705.07, 1691.57 | Moderate |

| 5-(4-Ethylphenyl) derivative | 4-Ethylphenyl | N/A | Not reported | High |

| 5-(4-Ethoxyphenyl) derivative | 4-Ethoxy | N/A | Not reported | Moderate |

Key Observations :

- Substituent Position : Para-substituted derivatives (e.g., 5c) exhibit higher yields (84%) compared to ortho-substituted analogs (e.g., 5d, 78%) .

Anticancer Activity

- Compound 5c (4-bromophenyl): Demonstrated potent anticancer activity against human breast adenocarcinoma (LC₅₀ = 10.313 µg/ml) via MTT assay. Molecular docking with cancer protein 2ZOQ revealed high binding affinity (-9.2 kcal/mol), attributed to hydrophobic interactions and hydrogen bonding .

- 5-(4-Ethylphenyl) derivative: No direct activity data are available.

Antimicrobial and Antifungal Activity

- Halogenated derivatives (e.g., bromo) typically exhibit enhanced antimicrobial properties due to increased reactivity .

Molecular Docking and Binding Affinity

- Compound 5c : Showed superior binding scores (-9.2 kcal/mol) with cancer protein 2ZOQ compared to other derivatives, driven by interactions with residues VAL18, LEU22, and ALA146 .

- Ethylphenyl Analog: Docking studies are absent, but the ethyl group’s hydrophobicity may favor interactions with nonpolar enzyme pockets, similar to 5c’s bromo group .

生物活性

5-(4-Ethylphenyl)cyclohexane-1,3-dione is an organic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol. Its structure comprises a cyclohexane ring substituted with a 4-ethylphenyl group and two carbonyl groups at the 1 and 3 positions. This unique arrangement contributes to its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of various microbial strains, although specific data on the spectrum of activity remains limited. Further investigations are needed to elucidate its efficacy against specific pathogens.

Anticancer Activity

The compound has shown promising results in anticancer research , particularly as a potential inhibitor of receptor tyrosine kinases involved in cancer progression. In vitro studies have highlighted its cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) cell lines such as H460 and A549, as well as colorectal and gastric carcinoma cell lines .

Table 1: Summary of Anticancer Activity

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| H460 (NSCLC) | This compound | TBD | |

| A549 (NSCLC) | This compound | TBD | |

| HT29 (Colorectal) | This compound | TBD | |

| MKN-45 (Gastric) | This compound | TBD |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound appears to inhibit specific enzymes or receptors that play crucial roles in cellular processes related to growth and apoptosis.

- Molecular Interactions : Interaction studies suggest that it may bind to molecular targets involved in signal transduction pathways, influencing cell proliferation and survival .

Comparative Analysis with Related Compounds

To understand the biological implications of structural variations, a comparative analysis with similar compounds is essential.

Table 2: Comparison of Cyclohexane-1,3-Dione Derivatives

| Compound Name | Structural Differences | Unique Characteristics |

|---|---|---|

| 5-(4-Methylphenyl)cyclohexane-1,3-dione | Contains a methyl group instead of ethyl | Alters steric and electronic effects |

| 5-Phenylcyclohexane-1,3-dione | Lacks the ethyl group on the phenyl ring | Different reactivity and biological activity |

| 5-(4-Isopropylphenyl)cyclohexane-1,3-dione | Features an isopropyl group | Significant influence on chemical behavior |

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of cyclohexane-1,3-dione to explore their therapeutic potential. A notable study evaluated a library of compounds for their inhibitory activity against NSCLC cell lines using quantitative structure–activity relationship (QSAR) modeling. The findings indicated a strong correlation between structural features and biological activity .

Case Study: QSAR Modeling

In a study involving 40 cyclohexane-1,3-dione derivatives:

- Methodology : The researchers employed principal component analysis (PCA) to identify key molecular descriptors correlating with biological activity.

- Results : The best-performing compounds were those with specific substituents that enhanced their interaction with target proteins involved in cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。